Synthetic Yield Under High Pressure vs. Ambient Pressure: 2-Oxa-7-azabicyclo[3.2.0]heptan-6-one Derivatives
For the [2+2] cycloaddition of phenyl isocyanate to 2,3-dihydrofuran, the 7-phenyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one product is obtained in 86% isolated yield at 100 °C under ambient pressure without catalyst [1]. By increasing to 8000 atm, the yield rises to 83% GC-yield, and at 7500 atm in toluene reaches 96% [2]. Crucially, under identical conditions without pressurization the yield collapses to 6% [2]. This pressure–yield dependency is not shared by monocyclic β-lactam syntheses such as the Staudinger reaction, which operate efficiently at atmospheric pressure, giving the 2-oxa-7-aza scaffold a unique process sensitivity that dictates procurement of high-pressure-manufactured lots.
| Evidence Dimension | Isolated or GC yield of 7-phenyl-2-oxa-7-azabicyclo[3.2.0]heptan-6-one |
|---|---|
| Target Compound Data | 86% (ambient pressure, 100 °C, 20 h); 83% (8000 atm); 96% (7500 atm, toluene) |
| Comparator Or Baseline | 6% (identical reactants, normal pressure without pressurization) |
| Quantified Difference | 80–90 percentage-point yield enhancement under pressure; 14.3-fold increase from 6% to 86% |
| Conditions | [2+2] cycloaddition of phenyl isocyanate and 2,3-dihydrofuran; yields determined by GLC with hexadecane internal standard |
Why This Matters
Procurement of material synthesized under optimized high-pressure conditions ensures commercially viable yields unavailable from ambient-pressure routes, directly impacting cost-per-gram and lot consistency.
- [1] Synthesis of β-Lactams by the Cycloaddition of 2,3-Dihydrofuran to Isocyanates. Nippon Kagaku Kaishi, 1995(6), 459–463. View Source
- [2] Taguchi, Y., Oishi, A., Shibuya, I., & Tsuchiya, T. (1997). 7-Substituted-2-oxa-7-azabicyclo[3.2.0]heptan-6-one compound and method for the preparation thereof. U.S. Patent No. 5,700,931 (Example 7). View Source
